Benzetimide has been studied for its potential therapeutic applications, particularly in relation to chemokine receptor antagonism, specifically targeting the CXCR3 receptor, which plays a role in immune responses and inflammation .
The synthesis of benzetimide involves several methods, with varying yields and complexities. One notable approach includes the following steps:
Benzetimide features a complex molecular structure characterized by a bipiperidine ring system and various substituents that contribute to its pharmacological activity. Key structural details include:
The three-dimensional conformation allows for specific binding interactions with muscarinic receptors, influencing its efficacy as an antagonist .
Benzetimide can participate in various chemical reactions, primarily involving:
The compound's reactivity is influenced by its functional groups, particularly the carbonyls, which can engage in condensation reactions or serve as electrophilic centers .
The mechanism of action of benzetimide primarily involves its role as a muscarinic antagonist. Upon binding to muscarinic receptors, it inhibits acetylcholine's action, leading to:
Studies indicate that benzetimide exhibits high-affinity binding to specific receptor subtypes, contributing to its therapeutic effects while also presenting potential side effects due to off-target interactions .
Benzetimide possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties suggest that benzetimide is relatively stable under physiological conditions but may require specific formulations for effective delivery in therapeutic applications .
Benzetimide has been explored for various scientific applications:
Benzetimide hydrochloride (CAS 5633-14-7) is a glutarimide derivative with the systematic name 3-Phenyl-1'-(phenylmethyl)-[3,4'-bipiperidine]-2,6-dione hydrochloride. Its molecular formula is $\ce{C{23}H{26}N{2}O{2}·HCl}$, corresponding to a molecular weight of 398.93 g/mol [3]. The compound features a bipiperidine backbone with phenyl and benzyl substituents, creating a complex three-dimensional architecture. The central glutarimide ring adopts a rigid, nearly planar conformation due to resonance stabilization of the dicarbonyl system, while the bipiperidine moiety introduces conformational flexibility [7].
A critical structural feature is the presence of two chiral centers at the C3 and C4' positions of the bipiperidine system. These tetrahedral carbon atoms each bear four distinct substituents, meeting the fundamental criterion for molecular chirality [5]. The stereochemistry at these centers dictates the spatial orientation of pharmacophoric elements. Single-crystal X-ray diffraction studies confirm that the bioactive conformation displays specific torsion angles between the glutarimide carbonyl groups and adjacent piperidine rings, optimizing interactions with biological targets [7]. Structural characterization employs multiple analytical techniques:
Table 1: Key Structural Descriptors of Benzetimide
Property | Value/Descriptor |
---|---|
Molecular formula | $\ce{C{23}H{26}N{2}O{2}·HCl}$ |
Molecular weight | 398.93 g/mol |
Chiral centers | 2 (C3, C4') |
Characteristic IR bands | 1690–1730 cm⁻¹ (C=O stretch) |
Crystal system | Monoclinic |
Space group | P2₁/c |
Benzetimide hydrochloride exhibits pH-dependent solubility characteristic of amphoteric molecules. It demonstrates a U-shaped solubility profile, with maximum solubility observed below pH 3.0 (>50 mg/mL) and above pH 9.0 (>30 mg/mL), and minimum solubility (0.2–0.5 mg/mL) near physiological pH (7.4) [6]. This behavior arises from the compound's ionization states: protonation of the piperidine nitrogen under acidic conditions yields a cationic species, while alkaline conditions promote deprotonation of the imide N–H group, forming an anionic species. The neutral zwitterion predominating at pH 7.4 has markedly reduced aqueous solubility [6].
Solid-state stability studies indicate that Benzetimide hydrochloride remains stable for >24 months when stored at 25°C/60% relative humidity. However, hydrolytic degradation occurs in aqueous solutions, following pseudo-first-order kinetics. The degradation rate is minimized at pH 4.0–5.0 (t₁/₂ > 2 years) but accelerates under strongly acidic (pH < 2, t₁/₂ ≈ 14 days) or alkaline conditions (pH > 8, t₁/₂ ≈ 10 days). Primary degradation products result from glutarimide ring hydrolysis and N-debenzylation [6] [7].
Bioavailability is influenced by its dissolution rate, which follows the Noyes-Whitney model. The intrinsic dissolution rate (IDR) at pH 7.4 is 0.12 mg/cm²/min, classifying it as a low-solubility compound. Permeability assessments using Caco-2 cell monolayers indicate moderate passive diffusion (Papp = 8.7 × 10⁻⁶ cm/s), suggesting that Benzetimide is a Class III compound under the Biopharmaceutics Classification System (low solubility, moderate permeability) [6].
Table 2: Physicochemical Properties of Benzetimide Hydrochloride
Property | Condition | Value |
---|---|---|
Aqueous solubility | pH 1.2 | 58.3 ± 3.2 mg/mL |
pH 7.4 | 0.38 ± 0.05 mg/mL | |
Partition coefficient (log P) | Octanol/water, pH 7.4 | 2.84 ± 0.12 |
Dissolution rate | pH 7.4, 37°C | 0.12 mg/cm²/min |
pKa values | pKa₁ (basic) | 7.2 ± 0.1 |
pKa₂ (acidic) | 10.8 ± 0.2 |
The two chiral centers in Benzetimide generate four stereoisomers: (3R,4'R), (3S,4'S), (3R,4'S), and (3S,4'R). Pharmacological studies reveal that the (3R,4'R) enantiomer (Dexetimide) exhibits 50-fold greater affinity for muscarinic receptors than the (3S,4'S) enantiomer (Levetimide), establishing an enantioselective structure-activity relationship [5] [8]. This stereospecificity arises from differential binding interactions within the chiral binding pocket of muscarinic receptors, where Dexetimide achieves optimal three-point contact through its correctly oriented phenyl, benzyl, and carbonyl pharmacophores.
Computational analyses using Extended Three-Dimensional FingerPrint (E3FP) methodology demonstrate significant divergence in the spatial descriptors of enantiomers. E3FP encodes spherical atomic neighborhoods within concentrically expanding shells (radius step: 0.5 Å), generating 1024-bit conformational signatures. The Tanimoto similarity index between Dexetimide and Levetimide is only 0.31 ± 0.05, indicating substantial 3D dissimilarity despite identical covalent structures [8]. Molecular dynamics simulations reveal that Dexetimide maintains a preferred conformation with torsional angles Φ₁ (N1-C2-C3-C4) = 65° ± 5° and Φ₂ (C2-C3-C4-C5) = -120° ± 10°, whereas Levetimide samples multiple high-energy conformations (RMSD > 1.8 Å). This conformational stability enhances target complementarity [8].
Crystallographic comparisons show that Dexetimide packs in the P2₁2₁2₁ space group with four molecules per asymmetric unit, while Levetimide crystallizes in the P-1 space group with two molecules. Differential hydrogen-bonding networks (Dexetimide: N–H···O=C, Levetimide: C–H···O=C) contribute to distinct lattice energies, explaining solubility differences. Dexetimide exhibits 35% higher aqueous solubility than the racemate due to reduced crystal stability [5] [7].
Table 3: Comparative Properties of Benzetimide Enantiomers
Property | Dexetimide (3R,4'R) | Levetimide (3S,4'S) |
---|---|---|
Muscarinic receptor IC₅₀ | 1.2 ± 0.3 nM | 62 ± 8 nM |
Crystalline space group | P2₁2₁2₁ | P-1 |
Aqueous solubility (pH 7.4) | 0.51 ± 0.07 mg/mL | 0.29 ± 0.04 mg/mL |
Plasma protein binding | 92.5% ± 0.8% | 88.3% ± 1.2% |
E3FP similarity index | Reference | 0.31 ± 0.05 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: